molecular formula C6H4Cl2N2O B3051049 2-chloro-6-methylpyrimidine-4-carbonyl chloride CAS No. 306960-81-6

2-chloro-6-methylpyrimidine-4-carbonyl chloride

Cat. No.: B3051049
CAS No.: 306960-81-6
M. Wt: 191.01 g/mol
InChI Key: NVIQIDGSHAKRLP-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyrimidine-4-carbonyl chloride is a pyrimidine derivative featuring a chlorine atom at position 2, a methyl group at position 6, and a reactive carbonyl chloride group at position 4. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical applications, where its acid chloride functionality enables efficient coupling reactions to form amides, esters, or other derivatives .

Properties

IUPAC Name

2-chloro-6-methylpyrimidine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c1-3-2-4(5(7)11)10-6(8)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIQIDGSHAKRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443979
Record name 2-CHLORO-6-METHYL-4-PYRIMIDINECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306960-81-6
Record name 2-Chloro-6-methyl-4-pyrimidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306960-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-CHLORO-6-METHYL-4-PYRIMIDINECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

The most direct route involves converting 2-chloro-6-methylpyrimidine-4-carboxylic acid to its corresponding acid chloride using chlorinating agents. Oxalyl chloride is preferred due to its high efficiency and minimal byproduct formation. In a representative procedure, the carboxylic acid (1 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and treated with oxalyl chloride (2 equiv) under reflux for 4–6 hours. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction, achieving yields exceeding 85%.

Key reaction:
$$
\text{2-Chloro-6-methylpyrimidine-4-carboxylic acid} + \text{(COCl)}2 \xrightarrow{\text{THF, DMAP}} \text{this compound} + \text{CO}2 + \text{HCl}
$$

Hydrolysis of Methyl Ester Followed by Chlorination

An alternative approach starts with methyl 2-chloro-6-methylpyrimidine-4-carboxylate , which is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran/water. Subsequent treatment with thionyl chloride (SOCl$$_2$$) at 60°C for 2 hours yields the target carbonyl chloride. This two-step process achieves an overall yield of 70–75%.

Methodologies and Reaction Optimization

Choice of Chlorinating Agent

Comparative studies highlight the superiority of oxalyl chloride over thionyl chloride in terms of reactivity and purity. Oxalyl chloride operates at milder temperatures (25–40°C) and produces gaseous byproducts (CO, CO$$_2$$), simplifying purification. In contrast, thionyl chloride necessitates higher temperatures (60–80°C) and generates acidic residues requiring neutralization.

Table 1: Chlorinating Agents and Conditions

Agent Solvent Temperature Catalyst Yield (%)
Oxalyl chloride THF 25–40°C DMAP 85–90
Thionyl chloride Toluene 60–80°C None 70–75

Solvent and Catalytic Effects

Polar aprotic solvents like THF enhance the solubility of intermediates and facilitate acyl chloride formation. The addition of DMAP (5–10 mol%) reduces reaction times by 30–40% through nucleophilic catalysis.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 2.55 (s, 3H, CH$$3$$), 8.45 (s, 1H, pyrimidine-H).
  • $$^{13}$$C NMR (101 MHz, CDCl$$3$$): δ 22.1 (CH$$3$$), 120.5 (C-Cl), 155.8 (C=O), 162.4 (pyrimidine-C).
  • IR (cm$$^{-1}$$): 1785 (C=O stretch), 750 (C-Cl).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purities >98%.

Applications in Drug Discovery

This compound serves as a critical building block for retinoid-binding protein 4 (RBP4) antagonists. Its reactivity enables coupling with amines to form amide derivatives, such as N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide , which exhibit potent RBP4-TTR interaction inhibition.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylpyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Hydrolysis: The compound can be hydrolyzed to yield 2-chloro-6-methylpyrimidine-4-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: The hydrolysis reaction is usually performed in the presence of water or aqueous base (e.g., sodium hydroxide) under reflux conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Carboxylic Acid: Formed by hydrolysis.

Scientific Research Applications

2-Chloro-6-methylpyrimidine-4-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is employed in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in the synthesis of biologically active molecules for studying their effects on cellular processes.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-methylpyrimidine-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The molecular targets and pathways involved vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The reactivity and applications of 2-chloro-6-methylpyrimidine-4-carbonyl chloride are heavily influenced by its substituents. Below is a comparison with structurally related compounds from the evidence:

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Positions) Functional Group Molecular Weight Key Applications References
This compound 2-Cl, 6-CH₃, 4-COCl Carbonyl chloride ~192.9 API intermediates, coupling reactions
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid 4-ClC₆H₄, 6-CH₃, 4-COOH Carboxylic acid 248.67 Drug development
2-Amino-4-chloro-6-methylpyrimidine 2-NH₂, 4-Cl, 6-CH₃ Amine 143.58 Nucleotide analog synthesis
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine 4-Cl, 5,6-(CH₃)₂, 2-CF₃ Trifluoromethyl 238.61 Agrochemical research
1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide 2-NH₂, 6-Cl, 4-(piperidine-carboxamide) Amide 269.73 Kinase inhibitor intermediates

Biological Activity

2-Chloro-6-methylpyrimidine-4-carbonyl chloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This compound's structure allows it to interact with various biological targets, leading to applications as herbicides, fungicides, and potential anticancer agents.

The molecular formula of this compound is C7H5Cl2NOC_7H_5Cl_2NO with a molecular weight of approximately 188.02 g/mol. The presence of chlorine atoms in its structure is critical for its biological activity, influencing both its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. Similar pyrimidine derivatives have shown promising results in anticancer assays, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Herbicidal and Fungicidal Properties : The compound has been identified as a suitable candidate for use in agriculture as a herbicide and fungicide. Its effectiveness stems from its ability to disrupt biological processes in plants and fungi .

The mechanism by which this compound exerts its effects is thought to involve:

  • DNA Interaction : The chloroalkyl substituent may facilitate DNA alkylation, leading to DNA damage and subsequent cell cycle arrest in cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways, thus impeding the growth of cancer cells and pathogens .

Anticancer Studies

In a study evaluating the antiproliferative effects of pyrimidine derivatives, this compound demonstrated significant activity against cancer cell lines. The IC50 values were reported in the low micromolar range, indicating potent activity comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

CompoundIC50 (µM) MCF-7IC50 (µM) MDA-MB-231
2-Chloro-6-methylpyrimidine8.59.0
5-Fluorouracil17.0211.73

Agricultural Applications

In agricultural trials, formulations containing this compound exhibited effective weed control and fungal pathogen suppression. The herbicidal activity was attributed to its ability to inhibit key metabolic processes in target species, leading to plant death .

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound has a favorable safety profile when used at recommended dosages. However, it is classified as corrosive and should be handled with care in laboratory settings .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-chloro-6-methylpyrimidine-4-carbonyl chloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors, as the compound is reactive and potentially toxic .
  • Waste Management : Segregate waste into halogenated and non-halogenated containers. Collaborate with certified chemical waste disposal services to prevent environmental contamination .
  • Contamination Control : Use disposable filter pipette tips during liquid handling to avoid cross-contamination. Clean glassware with anhydrous solvents before use .
Safety ProtocolImplementation Example
PPEGloves, goggles, lab coat
VentilationFume hood for reactions
Waste SegregationHalogenated/organic separation

Q. What synthetic routes are effective for preparing this compound from pyrimidine precursors?

  • Methodological Answer :

  • Chlorination Strategy : React 6-methylpyrimidine-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane. Catalytic dimethylformamide (DMF) can accelerate acyl chloride formation .
  • Workup : Remove excess SOCl₂ via rotary evaporation under reduced pressure. Purify the product via vacuum distillation or recrystallization from dry hexane .
  • Validation : Confirm purity using ¹H/¹³C NMR (e.g., carbonyl chloride resonance at ~170 ppm) and mass spectrometry .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient-corrected correlation) to model electron density and transition states .
  • Basis Sets : Apply 6-311++G(d,p) for geometry optimization and frequency calculations. Include solvent effects (e.g., dichloromethane) via continuum models like PCM .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. How can contradictory spectroscopic data on regioselectivity in coupling reactions involving this compound be resolved?

  • Methodological Answer :

  • Multi-Technique Analysis : Combine 2D NMR (e.g., HSQC, HMBC) to map coupling sites. For example, cross-peaks between the methyl group and pyrimidine carbons confirm substitution patterns .
  • Crystallography : If crystals form, use X-ray diffraction (as in for analogous pyrimidines) to unambiguously assign regiochemistry .
  • Isotopic Labeling : Synthesize ¹³C-labeled derivatives to track bond formation in complex mixtures .

Q. What mechanistic insights can kinetic isotope effects (KIEs) provide for chloride displacement in this compound?

  • Methodological Answer :

  • Experimental Design : Compare reaction rates using natural abundance Cl vs. ³⁷Cl isotopes. A primary KIE (>1) suggests bond-breaking in the rate-determining step .
  • Computational Support : Calculate vibrational frequencies (DFT) to predict KIEs. Mismatches between experimental and computed values may indicate multi-step mechanisms .
  • pH Dependence : Conduct reactions at varied pH to probe protonation states (e.g., pyrimidine ring basicity affecting leaving-group ability) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for acyl chloride formation under similar conditions?

  • Methodological Answer :

  • Variable Control : Document trace moisture levels (via Karl Fischer titration) and solvent purity (GC-MS). Even 0.1% H₂O can hydrolyze acyl chlorides, reducing yields .
  • Catalyst Screening : Test alternatives to DMF (e.g., N-methylimidazole) to minimize side reactions .
  • Replicate Studies : Compare results across multiple labs using standardized protocols (e.g., reflux time, inert gas protection) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-6-methylpyrimidine-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-chloro-6-methylpyrimidine-4-carbonyl chloride

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